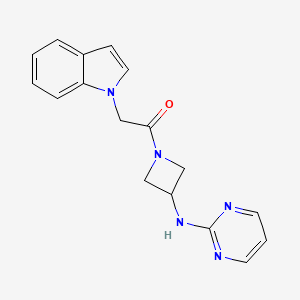
2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
Research on pyrrolobenzimidazoles and pyrimidine derivatives has shown significant promise in cancer treatment. Pyrrolobenzimidazoles, related to the chemical structure of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, have been identified as a new class of antitumor agents with advantages over other agents. They exhibit cytotoxicity and antitumor activity through mechanisms such as DNA alkylation and cleavage upon reductive activation (Skibo, 1998). Similarly, pyrimidine-based scaffolds have demonstrated anticancer potential through various mechanisms, indicating their potential to interact with diverse targets (Kaur et al., 2014).
Cardiovascular Health
Studies on indole derivatives, which share a core structure with this compound, have explored their cardiovascular activities. Compounds incorporating indole with oxadiazole, azetidinone, and thiazolidinone moieties have been screened for cardiovascular activity, showing promise in affecting blood pressure, heart rate, and other cardiovascular parameters (Singh et al., 2014).
Antidiabetic Applications
The literature also highlights the significance of indole and pyrimidine structures in antidiabetic drug development. Dipeptidyl peptidase IV inhibitors, incorporating pyrimidine derivatives, have been reported as antidiabetic drugs, demonstrating the potential of these compounds in treating type 2 diabetes mellitus (Mendieta et al., 2011).
Hepatic Protection
Indole derivatives have been investigated for their protective effects on the liver. Indole-3-carbinol (I3C) and its derivatives exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection, demonstrating the broad potential of indole-based compounds in liver health (Wang et al., 2016).
Propiedades
IUPAC Name |
2-indol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(12-21-9-6-13-4-1-2-5-15(13)21)22-10-14(11-22)20-17-18-7-3-8-19-17/h1-9,14H,10-12H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWCHOJVEFNJQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
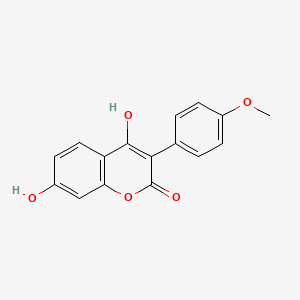
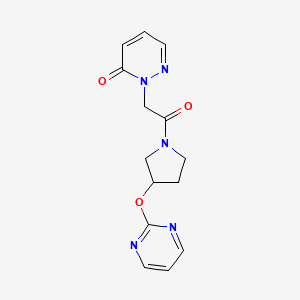
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)
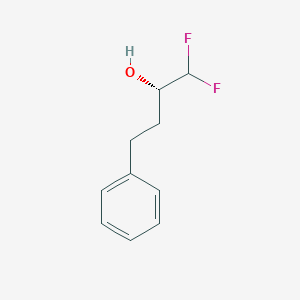
![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
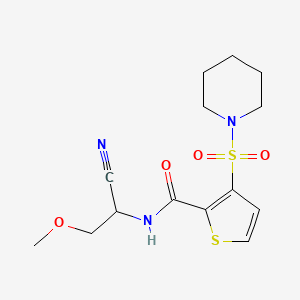
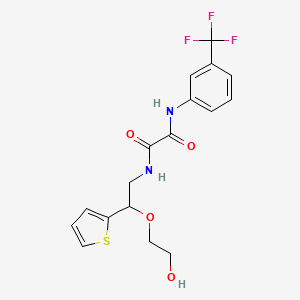
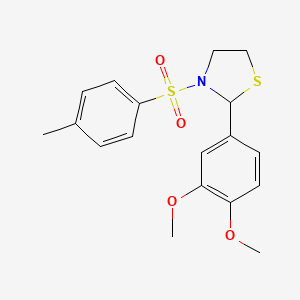
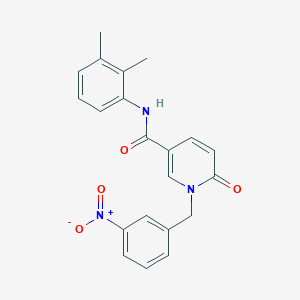
![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)
![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)
